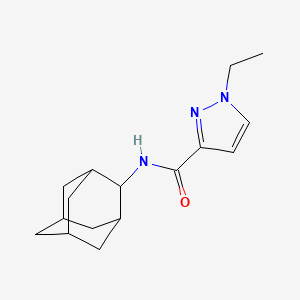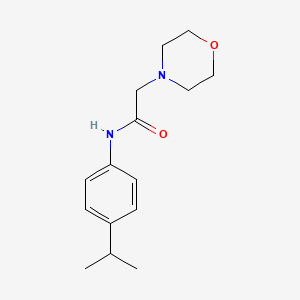![molecular formula C18H24N4OS B5324624 2-[(4-allyl-5-isobutyl-4H-1,2,4-triazol-3-yl)thio]-N-(3-methylphenyl)acetamide](/img/structure/B5324624.png)
2-[(4-allyl-5-isobutyl-4H-1,2,4-triazol-3-yl)thio]-N-(3-methylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(4-allyl-5-isobutyl-4H-1,2,4-triazol-3-yl)thio]-N-(3-methylphenyl)acetamide, also known as AITC, is a chemical compound with potential applications in scientific research. This compound has been synthesized through various methods and has been found to have a mechanism of action that can be utilized in biochemical and physiological studies.
Wirkmechanismus
2-[(4-allyl-5-isobutyl-4H-1,2,4-triazol-3-yl)thio]-N-(3-methylphenyl)acetamide has been found to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. This compound has also been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of antioxidant and detoxification genes. This compound may also modulate the activity of various signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway and the phosphatidylinositol 3-kinase (PI3K)/Akt pathway.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, including antioxidant and anti-inflammatory effects, as well as neuroprotective effects. This compound has been found to inhibit the production of inflammatory mediators such as prostaglandins and cytokines, and may also inhibit the proliferation of cancer cells. This compound has also been found to increase the expression of antioxidant and detoxification genes, and may protect against oxidative stress and cellular damage.
Vorteile Und Einschränkungen Für Laborexperimente
2-[(4-allyl-5-isobutyl-4H-1,2,4-triazol-3-yl)thio]-N-(3-methylphenyl)acetamide has advantages and limitations for use in lab experiments. This compound is relatively easy to synthesize and purify, and has been found to have potent biological activity at low concentrations. However, this compound may be unstable and may require special storage conditions to maintain its activity. This compound may also have limited solubility in aqueous solutions, which may limit its use in certain experiments.
Zukünftige Richtungen
There are many potential future directions for the study of 2-[(4-allyl-5-isobutyl-4H-1,2,4-triazol-3-yl)thio]-N-(3-methylphenyl)acetamide. This compound may be further studied for its potential therapeutic applications in the treatment of various diseases, including cancer, diabetes, and neurodegenerative diseases. This compound may also be studied for its potential use as a tool in the study of biochemical and physiological processes, including the regulation of inflammatory and antioxidant pathways. Further research may also be conducted to optimize the synthesis and purification of this compound, as well as to develop new methods for its delivery and administration.
Synthesemethoden
2-[(4-allyl-5-isobutyl-4H-1,2,4-triazol-3-yl)thio]-N-(3-methylphenyl)acetamide can be synthesized through various methods, including the reaction of 4-allyl-5-isobutyl-4H-1,2,4-triazole-3-thiol with N-(3-methylphenyl)chloroacetamide in the presence of a base. The resulting product is then purified through column chromatography to obtain pure this compound. Other methods include the reaction of 4-allyl-5-isobutyl-4H-1,2,4-triazole-3-thiol with N-(3-methylphenyl)acetamide in the presence of a base, or the reaction of 4-allyl-5-isobutyl-4H-1,2,4-triazole-3-thiol with N-(3-methylphenyl)chloroacetamide in the presence of a palladium catalyst.
Wissenschaftliche Forschungsanwendungen
2-[(4-allyl-5-isobutyl-4H-1,2,4-triazol-3-yl)thio]-N-(3-methylphenyl)acetamide has potential applications in scientific research, particularly in the study of biochemical and physiological processes. This compound has been found to have antioxidant and anti-inflammatory properties, and may be useful in the treatment of various diseases such as cancer, diabetes, and cardiovascular disease. This compound has also been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
N-(3-methylphenyl)-2-[[5-(2-methylpropyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4OS/c1-5-9-22-16(10-13(2)3)20-21-18(22)24-12-17(23)19-15-8-6-7-14(4)11-15/h5-8,11,13H,1,9-10,12H2,2-4H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSOSWVVSSYBUKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=NN=C(N2CC=C)CC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{2-[2-cyano-2-(5,6-dimethyl-1H-benzimidazol-2-yl)vinyl]phenoxy}acetamide](/img/structure/B5324544.png)
![4-hydroxy-9-methyl-2-(trifluoromethyl)pyrido[2',3':4,5]thieno[2,3-b]pyridin-7(6H)-one](/img/structure/B5324564.png)
![2-{2-methyl-4-[(propylamino)sulfonyl]phenoxy}-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B5324567.png)



![N-benzyl-2-[(5-cyclopropyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5324594.png)
![4-{1-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-1H-imidazol-2-yl}-2,1,3-benzoxadiazole](/img/structure/B5324597.png)

![N-(2,4-dimethylphenyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5324616.png)
![3-{3-allyl-5-methoxy-4-[(3-nitrobenzyl)oxy]phenyl}-2-(3-fluorophenyl)acrylonitrile](/img/structure/B5324622.png)
![2-{[4-methyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5324632.png)
![5-[(2-fluoro-6-methoxyphenoxy)methyl]-3-(phenoxymethyl)-1,2,4-oxadiazole](/img/structure/B5324650.png)
![N-methyl-1-[4-(1H-pyrazol-1-yl)phenyl]-N-(3-pyridinylmethyl)methanamine](/img/structure/B5324655.png)